1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide
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Overview
Description
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and several substituents including a chlorophenyl group, an isopropyl group, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
The compound, also known as 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions are likely to be varied and complex, depending on the specific biological activity exhibited by the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound would have a wide range of molecular and cellular effects .
Preparation Methods
The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol These compounds share structural similarities but differ in their substituents and biological activities. The uniqueness of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide lies in its specific combination of substituents, which confer distinct biological properties .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4OS/c1-9(2)23-15(26)12-7-22-25(14(12)17(19,20)21)16-24-13(8-27-16)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEAYKWAGSFPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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